![molecular formula C18H20Cl3NO2 B14667874 4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline CAS No. 38767-09-8](/img/structure/B14667874.png)
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes multiple aromatic rings, ether groups, and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: An aromatic compound undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Substitution: The nitro group is substituted with an ethoxy group through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-phenylamino)ethyl-benzamide
- 2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl ester
- 4-ethoxy-N-(2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl)benzamide
Uniqueness
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38767-09-8 |
|---|---|
Formule moléculaire |
C18H20Cl3NO2 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C18H20Cl3NO2/c1-3-23-14-11-9-13(10-12-14)22-17(18(19,20)21)15-7-5-6-8-16(15)24-4-2/h5-12,17,22H,3-4H2,1-2H3 |
Clé InChI |
YDKNMDZTQCVOAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2OCC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



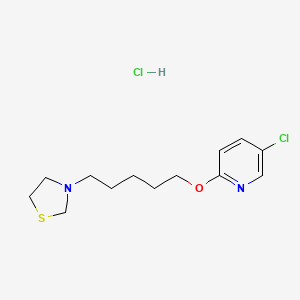
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

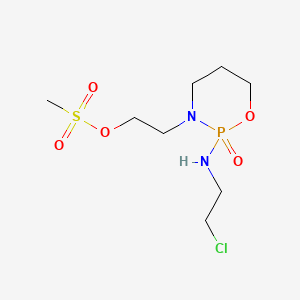
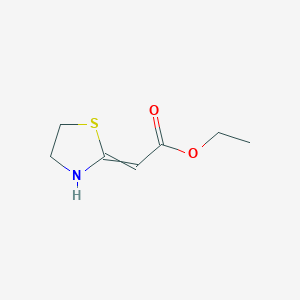
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)

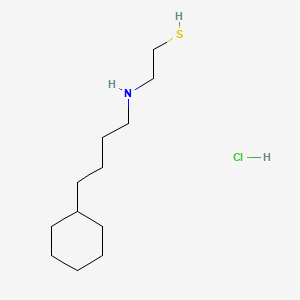
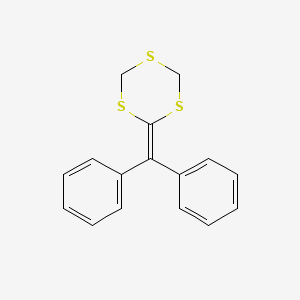
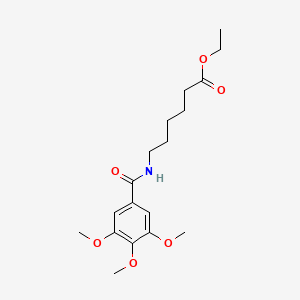
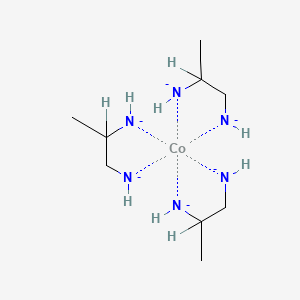
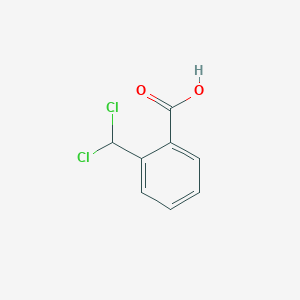
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
